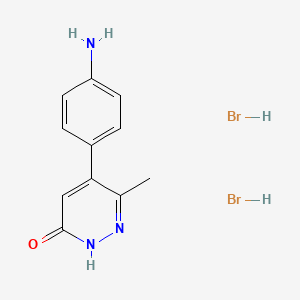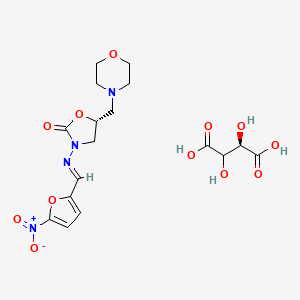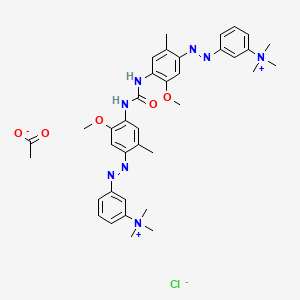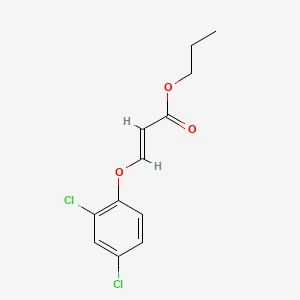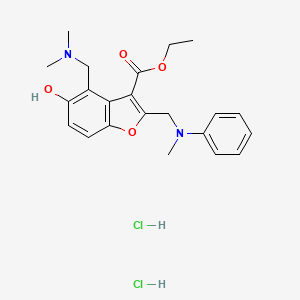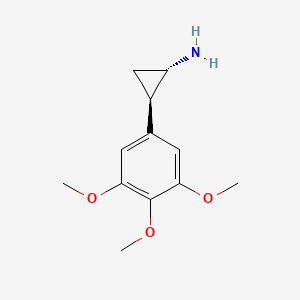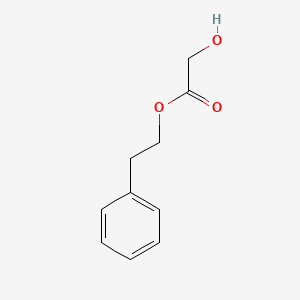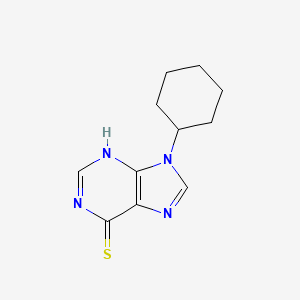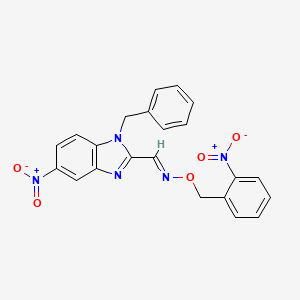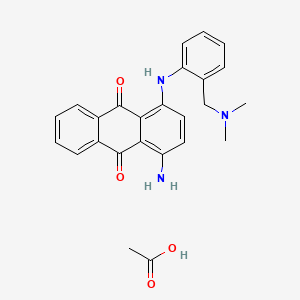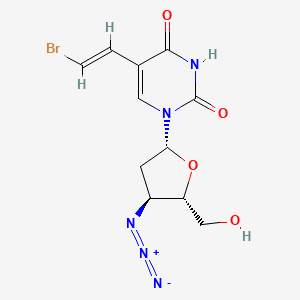
3'-Azido-5-bromovinyl-2',3'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is a synthetic nucleoside analogue. It is structurally similar to other nucleoside analogues used in antiviral therapies. This compound is characterized by the presence of an azido group at the 3’ position and a bromovinyl group at the 5’ position of the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine typically involves multiple steps, starting from commercially available uridine. The synthetic route includes the selective protection of hydroxyl groups, introduction of the azido group at the 3’ position, and the bromovinyl group at the 5’ position. The reaction conditions often involve the use of azidotrimethylsilane (TMSN3) for azidation and bromovinylation using bromovinyl reagents under specific conditions .
Analyse Des Réactions Chimiques
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation Reactions: The bromovinyl group can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include TMSN3 for azidation, bromovinyl reagents for bromovinylation, and hydrogen or other reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential antiviral properties, particularly against HIV and other viruses.
Medicinal Chemistry: The compound is used in the development of new therapeutic agents, especially nucleoside analogues with improved efficacy and reduced toxicity.
Biological Studies: It serves as a tool in studying nucleoside metabolism and the mechanisms of action of nucleoside analogues.
Chemical Biology: The compound is used in chemical biology to investigate the interactions between nucleosides and various biological targets
Mécanisme D'action
The mechanism of action of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. The bromovinyl group may enhance the binding affinity of the compound to viral enzymes, increasing its antiviral efficacy. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleoside metabolism .
Comparaison Avec Des Composés Similaires
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is similar to other nucleoside analogues such as 3’-azido-3’-deoxythymidine (AZT) and 3’-azido-2’,3’-dideoxyuridine (AZDU). the presence of the bromovinyl group distinguishes it from these compounds, potentially offering unique advantages in terms of antiviral activity and specificity. Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-2’,3’-dideoxyuridine (AZDU): Another nucleoside analogue with antiviral properties
Propriétés
Numéro CAS |
80646-52-2 |
|---|---|
Formule moléculaire |
C11H12BrN5O4 |
Poids moléculaire |
358.15 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12BrN5O4/c12-2-1-6-4-17(11(20)14-10(6)19)9-3-7(15-16-13)8(5-18)21-9/h1-2,4,7-9,18H,3,5H2,(H,14,19,20)/b2-1+/t7-,8+,9+/m0/s1 |
Clé InChI |
RITJCMXQJOICCU-PIXDULNESA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


